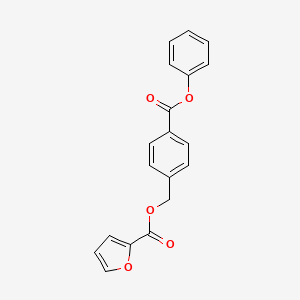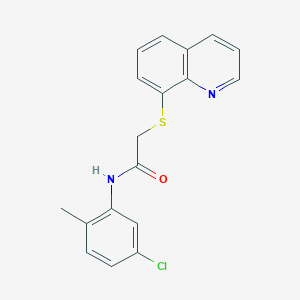
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CMA is a thioacetamide derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development and disease treatment.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide is its relatively high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide. One direction is to further investigate its potential applications in disease treatment, including cancer, fungal infections, and viral infections. Another direction is to study the structure-activity relationship of N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide and its derivatives to identify more potent and selective compounds. Additionally, the development of new synthetic methods for N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide could lead to more efficient and cost-effective production.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide can be synthesized using various methods, including the reaction of 5-chloro-2-methylaniline with 2-chloroacetyl chloride and subsequent reaction with 8-hydroxyquinoline-2-thiol. Another method involves the reaction of 5-chloro-2-methylaniline with 2-bromoacetic acid followed by reaction with 8-hydroxyquinoline-2-thiol. Both methods yield N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to exhibit antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-7-8-14(19)10-15(12)21-17(22)11-23-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTDPMKMEIFSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974709 |
Source


|
| Record name | N-(5-Chloro-2-methylphenyl)-2-[(quinolin-8-yl)sulfanyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5928-44-9 |
Source


|
| Record name | N-(5-Chloro-2-methylphenyl)-2-[(quinolin-8-yl)sulfanyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)
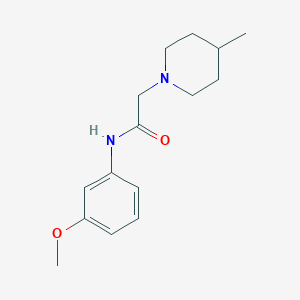

![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)

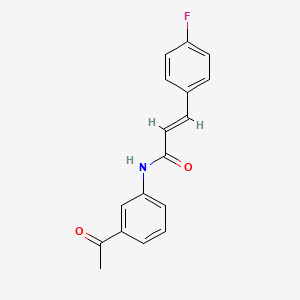
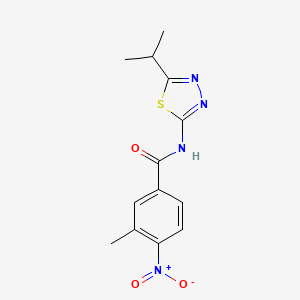
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5830762.png)
![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)
